N-Cyclopentyl-4-bromoaniline
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Overview
Description
N-Cyclopentyl-4-bromoaniline: is an organic compound that features a cyclopentyl group attached to the nitrogen atom of 4-bromoaniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-4-bromoaniline typically involves the reaction of 4-bromoaniline with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to streamline production and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopentyl-4-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or nitroso compounds.
Reduction Products: Cyclopentyl-substituted anilines.
Scientific Research Applications
Chemistry: N-Cyclopentyl-4-bromoaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow for the design of molecules with specific biological activities .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of N-Cyclopentyl-4-bromoaniline involves its interaction with specific molecular targets. The cyclopentyl group and the bromine atom on the benzene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating these targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
4-Bromoaniline: Lacks the cyclopentyl group, making it less sterically hindered and potentially less selective in biological applications.
N-Cyclopentyl-4-chloroaniline: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
N-Cyclopentyl-4-fluoroaniline: Contains a fluorine atom, which can influence its electronic properties and interactions with molecular targets.
Uniqueness: N-Cyclopentyl-4-bromoaniline is unique due to the presence of both the cyclopentyl group and the bromine atom, which together confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
4-bromo-N-cyclopentylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVCWCORWASQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651458 |
Source
|
Record name | 4-Bromo-N-cyclopentylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742677-14-1 |
Source
|
Record name | 4-Bromo-N-cyclopentylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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